Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride
CAS No.:
Cat. No.: VC17471260
Molecular Formula: C10H22Cl2N2O2
Molecular Weight: 273.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22Cl2N2O2 |
|---|---|
| Molecular Weight | 273.20 g/mol |
| IUPAC Name | methyl 4-amino-1-propan-2-ylpiperidine-4-carboxylate;dihydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.2ClH/c1-8(2)12-6-4-10(11,5-7-12)9(13)14-3;;/h8H,4-7,11H2,1-3H3;2*1H |
| Standard InChI Key | NRJBAIYPMMHLFG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC(CC1)(C(=O)OC)N.Cl.Cl |
Introduction
Methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is a piperidine derivative, characterized by its unique structural features and functional groups. This compound belongs to a class of molecules that have garnered significant attention in medicinal chemistry due to their potential biological activities and applications.
Synthesis and Chemical Modifications
The synthesis of methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride typically involves several steps that modify the piperidine ring to introduce the necessary functional groups. While specific synthesis routes are not detailed in reliable sources, general methods for similar compounds involve reactions that add or modify these groups to enhance pharmacological properties.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-amino-1-methylpiperidine-4-carboxylate | Not specified | Methyl substitution at the nitrogen atom |
| 4-Amino-1-benzylpiperidine-4-carboxylic acid | Not specified | Benzyl group providing additional aromatic character |
| 1-Isopropylpiperidin-4-amine | C8H18N2 | Variations in halogenation affecting solubility |
Interaction Studies and Therapeutic Potential
Interaction studies are crucial for understanding how methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride interacts with biological targets. These studies will help elucidate its therapeutic potential and guide further development.
Safety and Handling
While specific safety data for methyl 4-amino-1-isopropylpiperidine-4-carboxylate dihydrochloride is not available, compounds in this class often require careful handling due to potential hazards. General precautions include wearing protective gear and following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume